Fmoc-Orn(Boc)-OH is a valuable building block for the construction of peptides containing the amino acid ornithine. It incorporates the advantageous features of both Fmoc and Boc protecting groups:
The combination of these protecting groups enables the controlled and efficient synthesis of peptides containing ornithine, which plays various roles in biological processes.
Fmoc-Orn(Boc)-OH has been utilized in the development of cell-penetrating peptides (CPPs) . CPPs are short sequences of amino acids that can efficiently deliver cargo molecules (e.g., drugs, nanoparticles) into cells, overcoming the barrier posed by the cell membrane .
Studies have shown that incorporating multiple ornithine residues within CPPs enhances their cell-penetrating ability, likely due to their interaction with negatively charged components of the cell membrane . Therefore, Fmoc-Orn(Boc)-OH plays a crucial role in synthesizing CPPs with improved cell delivery efficiency, potentially leading to novel therapeutic strategies.
Fmoc-Orn(Boc)-OH finds application in bioconjugation, a technique used to link biomolecules (e.g., peptides, proteins, antibodies) together for various research purposes. The presence of the reactive carboxylic acid group (COOH) at the C-terminus of Fmoc-Orn(Boc)-OH allows for its conjugation to other biomolecules using appropriate coupling reagents .
For instance, Fmoc-Orn(Boc)-OH has been used to conjugate ornithine to green fluorescent protein (GFP)-labeled peptides, improving their cell permeability compared to unconjugated analogs . This approach enables the visualization and tracking of peptides within living cells, offering valuable insights into their cellular behavior and potential therapeutic applications.
Fmoc-Orn(Boc)-OH is a derivative of the natural amino acid L-ornithine. It contains two protecting groups: Fmoc (Fluorenylmethoxycarbonyl) on the alpha-amino group (N-terminus) and Boc (tert-Butyloxycarbonyl) on the delta-amino group of the ornithine side chain []. These protecting groups are crucial for stepwise peptide synthesis techniques like Fmoc/tBu strategy, allowing for the controlled attachment of amino acids in a specific sequence to form a desired peptide chain.
Fmoc-Orn(Boc)-OH possesses a complex structure with several key features:
The presence of two protecting groups allows for the selective attachment of Fmoc-Orn(Boc)-OH to a growing peptide chain while keeping the side chain's delta-amino group unreactive. This enables the incorporation of ornithine into peptides while maintaining the potential for further modifications at the side chain [].
Fmoc-Orn(Boc)-OH participates in peptide bond formation reactions during peptide synthesis. The Fmoc group is removed using a mild acidic treatment (e.g., piperidine) to reveal the free alpha-amino group. This reactive amino group then reacts with the C-terminus carboxylic acid group of another amino acid derivative (activated by coupling reagents), forming a new peptide bond. The Boc protecting group on the ornithine side chain remains intact during these reactions and can be selectively removed later if further modifications are desired.
Under harsh acidic or basic conditions, Fmoc-Orn(Boc)-OH can decompose, leading to hydrolysis of the amide bonds and cleavage of the protecting groups.
Specific data on melting point, boiling point, and solubility of Fmoc-Orn(Boc)-OH is often not readily available from commercial suppliers due to the hygroscopic nature (readily absorbs moisture) of the compound. However, it is generally expected to be a white to off-white solid, soluble in organic solvents like dichloromethane and dimethylformamide commonly used in peptide synthesis [].
Fmoc-Orn(Boc)-OH itself does not have a specific mechanism of action. It functions as a building block for peptide synthesis and does not exert its own biological effects. Once incorporated into a peptide, the resulting molecule may possess specific functionalities depending on the overall peptide sequence.